Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, ([1,1’-biphenyl]-4-yldibromomethyl)trimethyl- is an organosilicon compound with the molecular formula C18H24Si. It is a colorless liquid with a strong, distinctive odor. This compound is soluble in most organic solvents and has a density of approximately 0.89 g/cm³ . It is primarily used in organic synthesis as a silane protecting reagent and as a crosslinking agent in the polymer industry .
Vorbereitungsmethoden
The synthesis of Silane, ([1,1’-biphenyl]-4-yldibromomethyl)trimethyl- typically involves a series of chemical reactions starting from relevant starting compounds. The specific preparation method may involve multiple synthetic steps and reaction conditions, which are usually carried out in a laboratory or industrial environment . The compound can be synthesized through chemical synthesis, involving the reaction of biphenyl derivatives with silane reagents under controlled conditions .
Analyse Chemischer Reaktionen
Silane, ([1,1’-biphenyl]-4-yldibromomethyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Common reagents used in these reactions include hydride donors, oxidizing agents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Silane, ([1,1’-biphenyl]-4-yldibromomethyl)trimethyl- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Silane, ([1,1’-biphenyl]-4-yldibromomethyl)trimethyl- involves its ability to act as a silane protecting reagent. The compound interacts with various molecular targets and pathways, facilitating the protection of functional groups during chemical reactions. This allows for selective reactions to occur without interference from other functional groups .
Vergleich Mit ähnlichen Verbindungen
Silane, ([1,1’-biphenyl]-4-yldibromomethyl)trimethyl- can be compared with other similar compounds, such as:
Silane, [1,1’-biphenyl]-4,4’-diylbis[trimethyl-: This compound has a similar structure but differs in the position and number of bromomethyl groups.
Trimethylsilane: Another organosilicon compound with a simpler structure, used as a reagent in various chemical reactions.
The uniqueness of Silane, ([1,1’-biphenyl]-4-yldibromomethyl)trimethyl- lies in its specific structure and functional groups, which provide distinct reactivity and applications in organic synthesis and polymer chemistry .
Eigenschaften
CAS-Nummer |
648428-86-8 |
---|---|
Molekularformel |
C16H18Br2Si |
Molekulargewicht |
398.21 g/mol |
IUPAC-Name |
[dibromo-(4-phenylphenyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C16H18Br2Si/c1-19(2,3)16(17,18)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI-Schlüssel |
COKGJTYYTVYWGH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C2=CC=CC=C2)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.